tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O3/c1-12(2,3)19-11(18)16-5-4-13(9(14)7-16)6-10(17)15-8-13/h9H,4-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBKPUSMZJMSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC(=O)NC2)C(C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination
Using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to fluorinate an enolate intermediate. For example:
-
Generate an enolate at C6 using LDA or LiHMDS at low temperatures (-78°C).
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Quench with a fluorinating agent to install the fluorine substituent.
Example Protocol :
Nucleophilic Fluorination
Employing deoxyfluorination agents like DAST or Deoxo-Fluor® to replace hydroxyl or other leaving groups. This method is less common for spiro systems but viable if a hydroxyl precursor is accessible.
Oxidative Functionalization to Install the 3-Oxo Group
The 3-oxo moiety can be introduced via oxidation of a secondary alcohol or through keto-acid coupling:
Swern Oxidation
Oxidizing a 3-alcohol intermediate using oxalyl chloride and dimethyl sulfide, followed by triethylamine. This method offers mild conditions and high functional group tolerance.
Jones Oxidation
Employing CrO₃ in aqueous H₂SO₄/acetone for robust oxidation, though compatibility with Boc groups must be verified.
Boc Protection and Final Product Isolation
The Boc group is typically introduced early in the synthesis to protect the secondary amine. Standard conditions involve:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Challenges | Estimated Yield |
|---|---|---|---|---|
| Cyclocondensation | Spirocyclization, Boc protection | Modular scaffold construction | Regioselectivity control | 50–60% |
| Electrophilic Fluorination | Enolate formation, fluorination | High regiocontrol | Low-temperature requirements | 70–85% |
| Nucleophilic Fluorination | DAST/Deoxo-Fluor® reaction | Simplicity | Limited substrate scope | 40–55% |
| Swern Oxidation | Alcohol oxidation | Mild conditions | Sensitivity to moisture | 80–90% |
Scalability and Industrial Considerations
Large-scale synthesis necessitates optimizing:
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Cost-efficiency : Selecting affordable fluorinating agents (e.g., NFSI over Selectfluor®).
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Purification : Chromatography vs. crystallization; the latter preferred for industrial processes.
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Safety : Handling hygroscopic reagents (e.g., LDA) and toxic byproducts (e.g., Cr derivatives in Jones oxidation) .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
The compound serves as a vital building block in the synthesis of potential pharmaceutical agents. Its unique structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound may exhibit improved binding affinity to biological targets, making them suitable candidates for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of tert-butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate may possess anticancer properties. A study demonstrated that specific modifications to its structure resulted in compounds that effectively inhibited tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Organic Synthesis
Intermediate in Complex Molecule Synthesis
The compound's spirocyclic nature makes it an invaluable intermediate in the synthesis of complex organic molecules. It can be utilized in various synthetic pathways, including:
- Formation of Heterocycles: The presence of nitrogen atoms in its structure allows for the formation of various heterocyclic compounds, which are essential in medicinal chemistry.
- Functional Group Transformations: The ketone group can undergo oxidation or reduction reactions, facilitating the introduction of diverse functional groups into synthesized molecules.
Table: Synthetic Applications
| Application Type | Description |
|---|---|
| Heterocycle Formation | Used as a precursor for synthesizing nitrogen-containing heterocycles. |
| Functional Group Modifications | Ketone group can be oxidized to carboxylic acids or reduced to alcohols. |
Biological Studies
Interaction with Biological Targets
Researchers utilize this compound to investigate its interactions with various biological targets. The fluorine atom enhances the compound's lipophilicity and stability, potentially leading to increased bioavailability.
Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, which can either inhibit or activate biological pathways. Ongoing studies aim to elucidate these mechanisms further and assess the therapeutic potential of this compound in treating diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among related diazaspiro compounds include substituent type/position, heteroatom presence, and oxo group placement. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Oxo Position | Purity | Key Features |
|---|---|---|---|---|---|---|---|
| tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Target) | Not Provided | C13H20FN2O3 (Est.) | ~254.3 (Est.) | 6-Fluoro | 3 | N/A | Fluorine enhances electronegativity |
| tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 1375303-54-0 | C19H25FN2O3 | 348.41 | 4-(4-Fluorophenyl) | 3 | N/A | Bulky aromatic substituent |
| tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | C13H22N2O3 | 254.33 | None | 3 | 98% | Base structure without substituents |
| tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 268550-48-7 | C12H20N2O3 | 256.3 | None | 1 | 97% | Oxo position alters ring conformation |
| tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | 169206-55-7 | C12H20N2O4 | 256.3 | 1-Oxa | 2 | 97% | Oxygen atom in heterocycle |
| tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate | N/A | C16H30N2O4 | 314.42 | 3-Ethyl (S-configuration) | 2 | 95% | Chiral center, ethyl group |
Key Findings from Comparative Analysis
The 4-(4-fluorophenyl) group in CAS 1375303-54-0 introduces steric bulk and aromaticity, likely improving lipophilicity but reducing solubility .
Oxo Position :
- The 3-oxo group in the target compound forms a lactam ring, enabling hydrogen bonding and influencing tautomerism. In contrast, 1-oxo (CAS 268550-48-7) and 2-oxo (CAS 169206-55-7) variants exhibit distinct conformational preferences and reactivity .
Chiral Centers and Alkyl Groups :
- The ethyl substituent in BLD Pharm’s compound (CAS N/A) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1810002-63-1) is a synthetic organic compound notable for its unique spirocyclic structure, which includes a fluorine atom and a ketone group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound has the following chemical characteristics:
- Molecular Formula : C13H21FN2O3
- Molecular Weight : 272.32 g/mol
- Purity : Typically available at 97% purity
- Structural Features : The presence of the fluorine atom enhances stability and lipophilicity, which may influence its biological interactions.
The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine atom and ketone group are crucial for binding affinity and reactivity, potentially leading to inhibition or activation of enzymes or receptors involved in various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures, similar to this compound, exhibit significant anticancer properties. For instance, research has shown that related piperidine derivatives can induce apoptosis in tumor cells and have better cytotoxicity compared to standard treatments like bleomycin . The three-dimensional structure of these compounds enhances their interaction with protein binding sites, making them promising candidates in cancer therapy.
Neuroprotective Effects
The compound also shows potential in neuroprotection. Analogous compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. By inhibiting these enzymes, such compounds can potentially improve cognitive function and reduce neurodegeneration .
Antimicrobial Activity
There are indications that derivatives of diazaspiro compounds can inhibit fungal growth by targeting chitin synthase, which is crucial for fungal cell wall integrity. This suggests that this compound could possess antimicrobial properties worth exploring further .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Structure | Anticancer activity through apoptosis induction |
| tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | Structure | Potential neuroprotective effects |
| tert-butyl 4-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Structure | Antimicrobial properties against fungi |
Case Studies
- Cancer Therapy : A study involving a series of piperidine derivatives demonstrated that certain structural modifications led to enhanced anticancer activity in vitro against FaDu hypopharyngeal tumor cells. The spirocyclic nature was pivotal in increasing binding affinity to cancer-related targets .
- Neurodegenerative Diseases : In research focused on Alzheimer's disease models, compounds similar to tert-butyl 6-fluoro-3-oxo demonstrated dual inhibition of AChE and BuChE, suggesting potential for cognitive enhancement and neuroprotection in therapeutic applications .
Q & A
Basic: What are the critical safety precautions for handling tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity before use, full-face respirators (NIOSH-approved N100/P3 filters), and flame-retardant antistatic lab coats to prevent skin/eye contact and inhalation .
- Storage: Store in tightly sealed containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture or electrostatic discharge, as spirocyclic compounds often exhibit hygroscopic or reactive tendencies .
- Spill Management: Collect spills using vacuum systems with HEPA filters, and dispose of waste via licensed hazardous chemical disposal services to avoid environmental release .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Reaction Conditions: Use anhydrous potassium carbonate as a base in refluxing acetonitrile (6–8 hours) to facilitate nucleophilic substitution reactions, as demonstrated in analogous spirocyclic diazaspiro systems .
- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to separate byproducts. Monitor via HPLC (C18 columns, 254 nm UV detection) to confirm >95% purity .
- Analytical Validation: Characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural fidelity, particularly for the fluorinated spirocenter .
Basic: What analytical methods are recommended for characterizing this compound’s stability under varying conditions?
Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for tert-butyl carbamates) .
- Hydrolytic Stability: Incubate in buffered solutions (pH 3–9) at 25°C/40°C for 48 hours, followed by LC-MS to detect hydrolysis products (e.g., free amine or carboxylic acid derivatives) .
- Light Sensitivity: Use UV-Vis spectroscopy (200–400 nm) to assess photodegradation in quartz cells under controlled irradiance .
Advanced: How should researchers address contradictory data in toxicity profiles for structurally similar spirocyclic compounds?
Answer:
- Data Triangulation: Cross-reference SDS entries for analogous compounds (e.g., tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to identify common hazards (e.g., nitrogen oxide release during combustion) .
- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity (LD) and prioritize in vitro assays (e.g., Ames test for mutagenicity) when experimental data are absent .
- Controlled Exposure Studies: Perform acute dermal/ocular irritation tests on reconstituted human epidermis models (EpiDerm™) to validate safety thresholds .
Basic: What are the environmental precautions for disposing of this compound?
Answer:
- Waste Segregation: Collect contaminated materials (gloves, filters) in UN-certified containers labeled for halogenated organic waste .
- Neutralization: Treat aqueous residues with activated charcoal (1 g/L) to adsorb residual fluorinated compounds before incineration at >1,000°C .
- Regulatory Compliance: Follow EPA 40 CFR Part 261 for hazardous waste manifests and consult institutional EH&S protocols for documentation .
Advanced: How does the fluorinated spirocyclic structure influence its reactivity in medicinal chemistry applications?
Answer:
- Electron-Withdrawing Effects: The 6-fluoro group increases electrophilicity at the 3-oxo position, enhancing susceptibility to nucleophilic attack (e.g., in protease inhibitor prodrugs) .
- Conformational Rigidity: Spiro[4.5]decane systems restrict rotational freedom, improving target binding affinity. Compare with non-fluorinated analogs using molecular docking (AutoDock Vina) to quantify ΔG differences .
- Metabolic Stability: Fluorination reduces CYP450-mediated oxidation; validate via liver microsome assays (human/rat, 1 µM substrate, 30-min incubation) .
Basic: What storage conditions prevent degradation of tert-butyl carbamate derivatives?
Answer:
- Temperature: Store at 2–8°C in amber glass vials to minimize thermal and photolytic decomposition .
- Moisture Control: Use desiccants (silica gel or molecular sieves) in containers, as hydrolysis of the tert-butyloxycarbonyl (Boc) group generates CO and tertiary butanol .
- Inert Atmosphere: Purge storage containers with argon or nitrogen to prevent oxidation of the diazaspiro ring .
Advanced: How can researchers resolve spectral ambiguities in characterizing this compound’s regioisomers?
Answer:
- NMR Strategies: Use F NMR to distinguish regioisomers based on fluorine coupling constants (e.g., vs. ) .
- X-ray Crystallography: Grow single crystals in dichloromethane/hexane (1:5) to confirm absolute configuration, particularly for the 6-fluoro substituent .
- Tandem MS/MS: Fragment ions at m/z 240.3 ([M+H]) to identify cleavage patterns unique to the diazaspiro scaffold .
Basic: What are the first-aid protocols for accidental exposure during synthesis?
Answer:
- Inhalation: Immediately move to fresh air; administer oxygen if breathing is labored. Seek medical evaluation for potential pulmonary edema .
- Dermal Contact: Wash with 10% polyethylene glycol 400 solution for 15 minutes to solubilize fluorinated organics, followed by soap and water .
- Ocular Exposure: Irrigate with 0.9% saline solution (pH 7.4) for 20 minutes using a Morgan Lens to ensure full corneal coverage .
Advanced: What methodologies validate the absence of genotoxic impurities in scaled-up batches?
Answer:
- LC-MS/MS Quantification: Screen for alkylating agents (e.g., residual bromoethoxy intermediates) with detection limits <0.1 ppm using MRM transitions .
- Comet Assay: Assess DNA damage in human lymphoblastoid cells (TK6 line) exposed to 1 mg/mL of the compound for 24 hours .
- Threshold Analysis: Apply ICH M7 guidelines to classify impurities as Class 1–5 based on mutagenic potential, requiring control to ≤30 µg/day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
